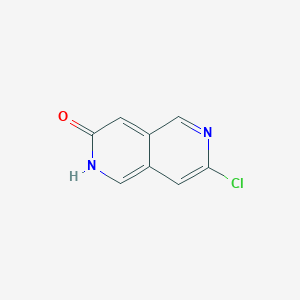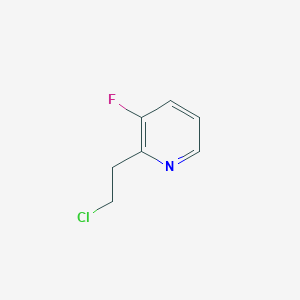
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O2. This compound is known for its unique structure, which includes a benzylidene group attached to a malononitrile moiety. It is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-hydroxy-6-methoxybenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include the use of a solvent such as ethanol or ethyl acetate and a base like piperidine or pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid catalysts, such as hydrotalcites, can also enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzylidene malononitrile derivatives.
Scientific Research Applications
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
- 2-(2-Hydroxybenzylidene)malononitrile
- 2-(3-Hydroxy-4,5-dimethoxybenzylidene)malononitrile
- 2-(2,5-Dihydroxybenzylidene)malononitrile
Comparison: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(2-hydroxy-6-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-4-2-3-10(14)9(11)5-8(6-12)7-13/h2-5,14H,1H3 |
InChI Key |
SSXHFCYICJRUAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C=C(C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)








![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)


